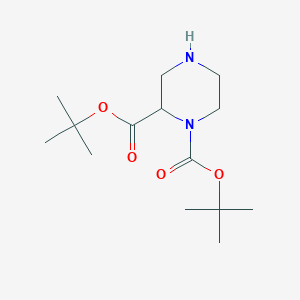

Di-tert-butyl piperazine-1,2-dicarboxylate

Description

Significance of Piperazine (B1678402) Derivatives in Organic Synthesis

The piperazine nucleus, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. nih.gov The presence of these two nitrogen atoms provides opportunities for diverse functionalization, influencing properties such as solubility, basicity, and receptor binding affinity. chemicalbook.comziuma.com This has made piperazine derivatives indispensable in medicinal chemistry, where they are integral components of numerous drugs, including antipsychotics, antihistamines, and anticancer agents. google.com In organic synthesis, the piperazine ring serves as a versatile building block, enabling the construction of complex molecular architectures.

Overview of Dicarboxylate-Protected Amines in Chemical Transformations

In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to achieve selective transformations at other sites within a molecule. For amines, the use of protecting groups is a fundamental strategy. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are among the most widely employed amine protecting groups due to their stability under a range of reaction conditions and their facile removal under specific, often mild, acidic conditions. jgtps.com The protection of both amino groups in a diamine with carboxylate-based protecting groups, such as in Di-tert-butyl piperazine-1,2-dicarboxylate, offers a robust method to control the reactivity of the piperazine nitrogens, allowing for precise chemical modifications elsewhere in the molecule.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for this compound is this compound. It is also commonly referred to as 1,2-bis(tert-butoxycarbonyl)piperazine or 1,2-di-Boc-piperazine. The key structural feature is the piperazine ring with two tert-butoxycarbonyl groups attached to the adjacent nitrogen atoms (N1 and N2). This vicinal (1,2) substitution pattern distinguishes it from its more common isomer, di-tert-butyl piperazine-1,4-dicarboxylate, where the Boc groups are on opposite nitrogen atoms. The bulky tert-butyl groups of the Boc protectors introduce significant steric hindrance, which can influence the conformation of the piperazine ring and its reactivity in subsequent chemical reactions.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 340256-13-5 |

| Molecular Formula | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 286.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in many organic solvents |

Historical Context and Early Synthetic Approaches to Piperazine Dicarboxylates

The development of methods for the protection of amines has been a cornerstone of modern organic synthesis. The introduction of the Boc protecting group by Carpino in the late 1950s revolutionized peptide synthesis and has since become a standard tool in a wide range of chemical transformations. The synthesis of piperazine derivatives has a long history, initially driven by their medicinal applications. google.com

Early methods for the preparation of N-protected piperazines often involved direct acylation of the piperazine ring. However, controlling the selectivity to obtain mono- or di-substituted products, especially the less common 1,2-disubstituted isomers, presented a significant challenge. The synthesis of vicinal diamines and their protected derivatives has been an area of active research, with various strategies developed to control the stereochemistry and regiochemistry of the products. rsc.org

The synthesis of this compound specifically can be achieved through various routes, often starting from piperazine or its precursors. One common approach involves the reaction of a suitable 1,2-diaminoethane derivative with a reagent that can form the six-membered ring, followed by or concurrent with the protection of the nitrogen atoms with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.com The development of stereoselective methods to access chiral 1,2-disubstituted piperazines has also been a focus of modern synthetic chemistry, allowing for the preparation of enantiomerically pure building blocks for drug discovery and other applications.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl piperazine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVFVZVAXJHGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformations of Di Tert Butyl Piperazine 1,2 Dicarboxylate

Protecting Group Chemistry of Boc Groups

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. tcichemicals.comorganic-chemistry.org In di-tert-butyl piperazine-1,2-dicarboxylate, the two Boc groups effectively mask the secondary amine functionalities of the piperazine (B1678402) core.

The removal of the Boc protecting groups, known as deprotection, is a key transformation that unmasks the reactive amine centers of the piperazine ring, allowing for subsequent functionalization.

The most common method for the deprotection of Boc-protected amines is treatment with strong acids. researchgate.net Trifluoroacetic acid (TFA) is frequently used, often in a solvent like dichloromethane (B109758) (DCM). peptide.comresearchgate.net The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com The liberated amine is typically obtained as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride). commonorganicchemistry.com

Similarly, hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727) is an effective reagent for Boc deprotection. nih.govjgtps.comnih.gov A 4 M solution of HCl in dioxane is reported to achieve rapid and selective deprotection of Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters. researchgate.netnih.gov

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% TFA in DCM, room temperature, 5-30 minutes | peptide.comresearchgate.net |

| Hydrogen chloride (HCl) | 4 M HCl in dioxane, room temperature, 30 minutes | researchgate.netnih.gov |

| Hydrogen chloride (HCl) | 0.1 M HCl in methanol | researchgate.net |

It is important to note that the tert-butyl cation generated during acidic cleavage can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavenger reagents such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture. researchgate.netresearchgate.net

While strong acids are highly effective, milder conditions for Boc deprotection have also been developed to accommodate sensitive substrates. One such method employs oxalyl chloride in methanol at room temperature, which has been shown to deprotect a variety of N-Boc protected compounds in good yields. nih.govrsc.org This method offers an alternative when strongly acidic conditions are not tolerated by other functional groups present in the molecule. rsc.org

In the synthesis of complex molecules, it is often necessary to selectively deprotect one functional group in the presence of others. This is achieved through the use of "orthogonal" protecting groups, which are removed under different, non-interfering conditions. jocpr.com The Boc group is a key component of many orthogonal protection strategies. biosynth.com

For instance, the Boc group is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect amines. tcichemicals.combiosynth.com Conversely, the Fmoc group is stable to the acidic conditions used for Boc removal. tcichemicals.com This orthogonality allows for the selective deprotection of either a Boc- or Fmoc-protected amine in the same molecule. organic-chemistry.org

Another example involves the allyloxycarbonyl (Alloc) group, which is removed by palladium-catalyzed reactions. ub.edusigmaaldrich.com The Boc group is stable to these conditions, and the Alloc group is stable to the acidic conditions used for Boc deprotection, making them an orthogonal pair. ub.edusigmaaldrich.com

Table 2: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 (Orthogonal to Boc) | Deprotection Condition 2 | Reference |

|---|---|---|---|---|

| Boc | Acidic (e.g., TFA, HCl) | Fmoc | Basic (e.g., piperidine) | tcichemicals.combiosynth.com |

| Boc | Acidic (e.g., TFA, HCl) | Alloc | Pd(0) catalyst | ub.edusigmaaldrich.com |

The presence of the electron-withdrawing tert-butoxycarbonyl groups significantly reduces the nucleophilicity and basicity of the nitrogen atoms in the piperazine ring. This deactivation prevents the nitrogen atoms from participating in nucleophilic reactions such as alkylation or acylation under many conditions. This effect is fundamental to the role of the Boc group as a protecting group, allowing chemical transformations to be directed to other parts of a molecule.

Upon removal of the Boc groups, the nucleophilicity of the piperazine nitrogens is restored, enabling them to readily participate in a wide range of chemical reactions.

Deprotection Methodologies

Reactions of the Carboxylate Moieties

The carboxylate moieties of the Boc groups in this compound are generally stable and unreactive under most conditions. Their primary role is to be part of the protecting group that is removed to liberate the free amine. However, the carbonyl group can exhibit some reactivity. For instance, in the presence of a strong base and a carbon nucleophile, di-tert-butyl dicarbonate (B1257347) (a related compound) can act as a carboxylating agent. researchgate.net While this reactivity is not a primary feature of this compound itself, it highlights the latent electrophilicity of the carbonyl carbon within the Boc group.

Ester Hydrolysis and Transesterification

The tert-butyl ester groups of this compound can be cleaved under specific conditions to yield the corresponding dicarboxylic acid. This deprotection is a critical step for subsequent functionalization, such as amidation.

Ester Hydrolysis: The hydrolysis of the tert-butyl esters is typically achieved under acidic conditions. The bulky tert-butyl group stabilizes the carbocation that is formed upon protonation of the ester oxygen, facilitating its cleavage. Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane. This reaction effectively unmasks the carboxylic acid functionalities, yielding piperazine-1,2-dicarboxylic acid.

Transesterification: While less common for this specific molecule, tert-butyl esters can undergo transesterification reactions. For instance, borane (B79455) catalysts like B(C6F5)3 have been reported to catalyze the transesterification of various tert-butyl esters with other alcohols, such as α-aryl α-diazoesters, under mild conditions. rsc.org This method offers a potential route to exchange the tert-butyl groups for other ester functionalities, although specific studies on this compound are not widely documented.

Amidation and Peptide Coupling Reactions

Following the hydrolysis of the ester groups to piperazine-1,2-dicarboxylic acid, the resulting carboxylic acid moieties can be converted into a wide range of amides. This transformation is central to the use of the piperazine scaffold in constructing peptidomimetics and other complex molecules.

The formation of the amide bond typically requires the activation of the carboxylic acid. Standard peptide coupling reagents are employed for this purpose. A general procedure involves reacting the dicarboxylic acid with an amine in the presence of a coupling agent and often an additive to suppress side reactions and racemization. bachem.com

Commonly used coupling systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 7-azabenzotriazol-1-ol (HOAt). nih.govpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). bachem.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency. peptide.com

The reaction involves the activation of the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea with DCC or an active ester with HOBt), which is then susceptible to nucleophilic attack by the amine to form the amide bond. bachem.com This methodology allows for the coupling of piperazine-1,2-dicarboxylic acid with various amines, including amino acid esters, to build complex peptide-like structures. nih.gov

Reactions of the Piperazine Ring System

With the nitrogen atoms protected by the bulky Boc groups, the reactivity of the piperazine ring itself, specifically at its carbon atoms, becomes a key focus for structural modification.

Oxidation Reactions

Oxidation of the N-Boc protected piperazine ring can lead to the introduction of new functional groups. While the saturated piperazine ring is generally stable, specific reagents can effect its oxidation. Research on related N-protected piperazines has shown that the carbon atoms alpha to the nitrogen are the most susceptible to oxidation.

C-H Oxidation: Copper-catalyzed aerobic oxidation has been demonstrated for N-Boc protected piperazines, which can introduce functionality at the α-carbon. beilstein-journals.org

Anodic Oxidation: Electrochemical methods, such as anodic oxidation, have been used to functionalize protected piperazines. For example, a bisformyl-protected piperazine was converted to an α-alkoxy derivative, which serves as a precursor for further substitutions. beilstein-journals.org

Reduction Reactions

The reduction of the saturated piperazine ring in this compound is not a commonly reported transformation. The heterocyclic ring is already in a reduced state, and under typical reducing conditions used in organic synthesis (e.g., catalytic hydrogenation, metal hydrides), the ring itself is inert. Such reagents would typically reduce other functional groups present in the molecule before affecting the saturated core. The synthesis of piperazines often involves the reduction of their aromatic precursors, pyrazines, but the reverse reaction is not a standard transformation. mdpi.com

Regioselective Alkylation and Acylation

A significant area of research has been the direct functionalization of the carbon atoms of the piperazine ring, particularly at the positions alpha to the nitrogen atoms (C2 and C3/C5/C6). Since the Boc groups direct reactivity, regioselective C-H activation can be achieved.

The most prominent method is the α-lithiation of the N-Boc protected ring, followed by trapping with an electrophile. nih.govmdpi.com This process typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). nih.govwhiterose.ac.uk The Boc group is crucial as it acidifies the adjacent C-H protons and directs the deprotonation. The resulting organolithium intermediate can then react with a variety of electrophiles to introduce new substituents. researchgate.netacs.org

| Electrophile | Reagents | Product | Research Finding |

| Alkyl Halides (e.g., MeI) | s-BuLi/TMEDA, -78 °C | α-Alkyl piperazine | Provides a direct method for C-alkylation of the piperazine ring. whiterose.ac.uk |

| Aldehydes/Ketones | s-BuLi, -78 °C | α-Hydroxyalkyl piperazine | Trapping with carbonyl compounds yields the corresponding alcohols. whiterose.ac.uk |

| Acyl Halides / Chloroformates | s-BuLi, -78 °C | α-Acyl piperazine | Allows for the introduction of ketone or ester functionalities at the α-position. mdpi.comwhiterose.ac.uk |

| Silyl (B83357)/Stannyl (B1234572) Halides | s-BuLi, -78 °C | α-Silyl/Stannyl piperazine | Functionalization with silyl or stannyl groups for further cross-coupling reactions. nih.govwhiterose.ac.uk |

Recent advances have also explored photoredox catalysis for the C-H alkylation of N,N-bis-Boc-piperazine, allowing for the chemoselective formation of a single α-C–H alkylation product. mdpi.comnih.govnsf.gov These methods provide powerful tools for the late-stage functionalization of the piperazine core.

Ring Expansion and Contraction Methodologies

Methodologies for altering the size of the six-membered piperazine ring are highly specialized and not widely reported for this compound itself. However, research on related saturated heterocycles provides insight into potential strategies.

Ring Contraction: A visible light-mediated ring contraction of α-acylated piperidines to yield cis-1,2-disubstituted cyclopentanes has been reported. nih.gov This type of photochemical rearrangement suggests a possible, though undemonstrated, pathway for contracting the piperazine skeleton if a suitable α-acyl derivative could be prepared.

Ring Expansion: While no direct examples exist for this compound, ring expansions of other N-heterocycles are known. For instance, a ring expansion of an N-Boc-pyrrolidine derivative to a piperidine (B6355638) has been accomplished through the formation and rearrangement of an intermediate aziridinium (B1262131) ion. whiterose.ac.uk Applying such a strategy to a piperazine system would be a complex synthetic challenge.

These advanced transformations remain a niche area of research, and their application to this compound would require dedicated investigation.

Iv. Applications As a Synthetic Intermediate

Building Block for Piperazine-Containing Heterocycles

The fundamental structure of di-tert-butyl piperazine-1,2-dicarboxylate serves as a ready-made piperazine (B1678402) ring, a privileged scaffold in medicinal chemistry. Its utility lies in the ability to introduce a wide range of substituents and to be incorporated into more elaborate heterocyclic systems.

The synthesis of substituted piperazine derivatives is a primary application of this compound. The Boc groups can be selectively removed under acidic conditions, revealing nucleophilic secondary amine functionalities that can undergo various chemical transformations. This allows for the controlled introduction of substituents at one or both nitrogen atoms.

Common synthetic strategies include:

N-Alkylation: Following Boc deprotection, the free amine can be alkylated using alkyl halides or other electrophilic alkylating agents.

N-Arylation: The piperazine nitrogen can be coupled with aryl halides or other arylating agents, often through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Acylation: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) yields the corresponding amides.

These fundamental reactions provide access to a vast library of substituted piperazine derivatives, which are key components in the development of new chemical entities.

Table 1: Examples of Substituted Piperazine Derivatives from di-tert-butyl piperazine-1,2-dicarboxylate

| Derivative Type | Synthetic Method | Reagents |

| N-Alkyl Piperazine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) |

| N-Aryl Piperazine | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base |

| Piperazinyl Amide | Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU, HOBt) |

Beyond simple substitution, this compound is instrumental in the construction of more complex, rigidified piperazine structures. These include fused systems, where the piperazine ring shares one or more bonds with another ring, and bridged systems, where a linker connects non-adjacent atoms of the piperazine ring. Such modifications are crucial for constraining the conformation of the piperazine ring, which can lead to enhanced binding affinity and selectivity for biological targets.

For instance, the synthesis of 2,6-bridged piperazines has been developed to create conformationally restricted scaffolds. vandemark.com These rigid structures are of significant interest in drug design as they can orient substituents in a precise three-dimensional arrangement. vandemark.com The synthesis of these bridged systems often involves multi-step sequences starting from piperazine-2,6-diones, which can be derived from precursors related to this compound. vandemark.com

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the total synthesis of complex organic molecules, including natural product analogues and building blocks for various fields of chemistry.

While its direct application in the total synthesis of natural products is not extensively documented in readily available literature, this compound and its derivatives are valuable for creating analogues of natural products. By incorporating the piperazine moiety into a natural product scaffold, chemists can explore structure-activity relationships and develop new compounds with potentially improved biological properties.

The piperazine motif is a common feature in many approved drugs and clinical candidates. This compound serves as a precursor to a wide variety of building blocks for medicinal chemistry. The ability to selectively functionalize the piperazine core allows for the synthesis of diverse libraries of compounds for screening against biological targets.

A notable class of such building blocks is piperazinyl amides. These are readily prepared by coupling a deprotected piperazine intermediate with a carboxylic acid. The resulting amide bond is a stable and common linkage in drug molecules. The versatility of this approach allows for the combination of a wide array of piperazine derivatives with numerous carboxylic acids, leading to a vast chemical space for drug discovery.

Table 2: Selected Medicinal Chemistry Building Blocks Derived from di-tert-butyl piperazine-1,2-dicarboxylate

| Building Block | CAS Number | Molecular Formula |

| 1,4-Di-Boc-piperazine-2-carboxylic acid | 181955-79-3 | C₁₅H₂₆N₂O₆ |

| tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | Not Available | C₁₁H₁₈N₄O₃ |

| Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 143540-05-0 | C₁₅H₂₈N₂O₅ |

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound as a key intermediate in the synthesis of commercial agrochemicals such as pesticides, herbicides, or fungicides. While the piperazine core is found in some agrochemicals, the specific use of this particular doubly Boc-protected intermediate is not well-documented in this field. Agrochemical synthesis often relies on a variety of nitrogen-containing heterocyclic intermediates, but the focus of published research on this compound is predominantly in the area of medicinal chemistry. framochem.comarkema.comreachemchemicals.comgugupharm.com

Utilizing this compound for Stereochemical Control

The unique structural features of this compound, namely the presence of two bulky tert-butoxycarbonyl (Boc) protecting groups on adjacent nitrogen atoms, significantly influence its conformational rigidity. This inherent rigidity is instrumental in translating stereochemical information during synthetic transformations, enabling chemists to exert precise control over the three-dimensional arrangement of atoms in a target molecule.

The piperazine ring, when appropriately substituted, can serve as a chiral scaffold or be a precursor to chiral ligands and auxiliaries. The deprotonation of a C-H bond adjacent to a nitrogen atom in a protected piperazine can generate a chiral carbanion, which can then be trapped by an electrophile to introduce a new stereocenter.

A key strategy for achieving enantioselectivity in such reactions is the use of chiral lithium amide bases. These bases can selectively abstract one of two enantiotopic protons, leading to the formation of a configurationally stable enantioenriched organolithium intermediate. Subsequent reaction with an electrophile then furnishes a chiral product with a high degree of enantiomeric excess. While direct examples specifically detailing the asymmetric deprotonation of this compound are not extensively documented in publicly available literature, the principle has been demonstrated with related N-Boc protected heterocyclic systems.

For instance, the asymmetric deprotonation of N-Boc-N'-tert-butylpiperazine using s-BuLi in the presence of the chiral ligand (-)-sparteine (B7772259), followed by quenching with carbon dioxide, has been shown to proceed with high selectivity. This transformation introduces a carboxylic acid group at a specific stereocenter, demonstrating the feasibility of creating chirality on the piperazine ring. This methodology serves as a foundational proof-of-concept for the potential application of similar strategies to this compound, where the two Boc groups would further influence the stereochemical outcome.

The general approach for introducing chirality via asymmetric deprotonation is outlined in the following table:

| Step | Description | Reagents and Conditions |

| 1 | Formation of Chiral Lithium Amide | Chiral amine, n-BuLi |

| 2 | Asymmetric Deprotonation | Substrate (e.g., N-Boc piperazine derivative), Chiral Lithium Amide, (-)-sparteine (optional), THF, -78 °C |

| 3 | Electrophilic Quench | Electrophile (e.g., CO₂, alkyl halide), -78 °C to room temperature |

This method highlights a powerful approach to installing a stereocenter onto the piperazine core, which can then be elaborated into more complex chiral molecules.

The creation of adjacent stereocenters with a defined relative and absolute configuration is a significant challenge in organic synthesis. This compound can be employed as a scaffold to control the diastereoselectivity of reactions at positions C2 and C3 of the piperazine ring.

One established method involves the diastereoselective alkylation of enolates derived from piperazine-based systems. For example, the alkylation of lithium enolates of chiral diketopiperazines, which share a similar cyclic diamine core, has been shown to proceed with high diastereoselectivity. rsc.org The stereochemical outcome is dictated by the existing stereocenter and the conformational constraints imposed by the ring system and its substituents. rsc.org The bulky N-alkyl groups in these systems play a crucial role in directing the approach of the electrophile, a principle that is directly applicable to this compound where the two large Boc groups would exert significant steric influence. rsc.org

A general strategy for the diastereoselective synthesis of 2,3-disubstituted piperazines can be envisioned starting from a precursor with a pre-existing stereocenter at C2. Subsequent functionalization at C3 would then be directed by this initial stereocenter. Methodologies such as copper-catalyzed asymmetric cyclizative aminoboration have been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines, a closely related heterocyclic system. nih.govresearchgate.net This approach demonstrates the feasibility of controlling the formation of adjacent stereocenters in six-membered nitrogen-containing rings.

The following table summarizes a conceptual synthetic sequence for achieving diastereoselective functionalization of the piperazine core, drawing parallels from related systems:

| Starting Material | Transformation | Key Reagents | Expected Diastereoselectivity |

| Chiral 2-substituted piperazine derivative | Enolate formation and alkylation | LDA, Alkyl halide | High (influenced by C2 substituent and N-protecting groups) |

| Unsaturated piperazine precursor | Asymmetric aminoboration | Cu-catalyst, Chiral ligand, Diboron reagent | High (cis-diastereomer favored) nih.govresearchgate.net |

The successful application of these strategies relies on the ability of the this compound framework to effectively transmit stereochemical information, guiding the formation of new stereocenters in a predictable manner.

V. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

While general chemical principles allow for the prediction of expected NMR signals, specific, experimentally verified data for Di-tert-butyl piperazine-1,2-dicarboxylate is not documented in the available search results. The analysis below is therefore a generalized expectation based on the structure.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

No peer-reviewed ¹H NMR spectra for this compound could be located. Hypothetically, the spectrum would be complex due to the lack of symmetry. The protons of the two tert-butyl groups would likely appear as distinct singlets, or a broad singlet, in the upfield region (around 1.4-1.5 ppm). The eight protons on the piperazine (B1678402) ring would present as a series of complex multiplets in the range of approximately 3.0 to 4.0 ppm. The specific chemical shifts and coupling constants (J-values) would be highly dependent on the chair conformation of the piperazine ring and the rotational state of the bulky Boc groups, but this data is not available.

¹³C NMR and DEPT Analysis

Detailed ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) analyses for this compound have not been published in the reviewed literature. A ¹³C NMR spectrum would be expected to show signals for the quaternary carbons of the tert-butyl groups, the carbonyl carbons of the Boc protectors, and the distinct carbons of the piperazine ring. DEPT experiments would be essential to differentiate between CH, CH₂, and CH₃ groups, but such experimental data is not available.

2D NMR Techniques (e.g., COSY, HSQC)

There are no published 2D NMR studies, such as Correlation Spectroscopy (COSY) or Heteronuclear Single Quantum Coherence (HSQC), for this compound. Such studies would be critical for unambiguously assigning the proton and carbon signals of the complex piperazine ring system, but the necessary data is absent from the scientific record.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific High-Resolution Mass Spectrometry (HRMS) data confirming the exact mass and molecular formula (C₁₄H₂₆N₂O₄) of this compound was found in primary research literature. While chemical suppliers list the molecular weight, verifiable experimental data from HRMS analysis is not present in the search results.

Electrospray Ionization (ESI-MS) Applications

While ESI-MS is a common technique for the analysis of similar compounds, no research articles detailing its specific application or the resulting mass spectra for this compound could be identified.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For complex organic molecules like this compound, it provides unambiguous proof of structure, conformation, and intermolecular interactions within the crystal lattice.

Single crystal X-ray analysis offers precise insights into the molecule's three-dimensional shape. Research on closely related N-Boc substituted piperazine derivatives consistently demonstrates that the piperazine ring adopts a stable chair conformation. nih.goviucr.orgnih.gov This conformation is the most energetically favorable arrangement for six-membered saturated heterocycles, minimizing steric strain. In this chair form, bulky substituents like the tert-butoxycarbonyl (Boc) groups typically occupy equatorial positions to further reduce steric hindrance.

The analysis of bond angles within the piperazine ring confirms the chair geometry, with values approximating the ideal 109.5° for sp³ hybridized carbon and nitrogen atoms. iucr.org The hybridization of the nitrogen atoms can also be confirmed; a sum of bond angles around a nitrogen atom close to 360° indicates sp² hybridization, often due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group of the Boc protector. iucr.org In contrast, a more tetrahedral geometry with bond angle sums closer to 335° indicates sp³ hybridization. iucr.org This technique is crucial for unequivocally establishing the relative stereochemistry of substituents on the piperazine ring.

Table 1: Representative Crystallographic Data for a Substituted N-Boc Piperazine Derivative Data below is for (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate, a related compound, to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₂₀N₄O₃ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.1923 (17) | nih.gov |

| b (Å) | 8.7859 (16) | nih.gov |

| c (Å) | 9.714 (2) | nih.gov |

| α (°) | 109.451 (7) | nih.gov |

| β (°) | 99.540 (7) | nih.gov |

| γ (°) | 96.474 (7) | nih.gov |

| Volume (ų) | 639.5 (2) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

Crystallographic data is instrumental in mapping the non-covalent interactions that dictate how molecules pack in a solid state. In structures containing N-Boc piperazine moieties, hydrogen bonding plays a significant role. Although the Boc groups protect the nitrogen atoms, other functional groups or even activated C-H bonds can participate in these interactions.

Studies on analogous compounds reveal the presence of both strong and weak hydrogen bonds. For instance, in crystals of (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate, molecules are linked by strong N—H⋯O and O—H⋯N hydrogen bonds, which organize the molecules into distinct tetrameric units. nih.gov Even in the absence of traditional hydrogen bond donors like O-H or N-H, weaker interactions such as C—H⋯O bonds can be significant. nih.goviucr.org These interactions, where a carbonyl oxygen atom acts as the hydrogen bond acceptor, can link molecules into chains or other supramolecular assemblies. nih.gov The interpretation of these networks is critical for understanding the physical properties of the crystalline material.

Table 2: Common Hydrogen Bonding Patterns in Related Piperazine Crystals

| Donor—H···Acceptor | Interaction Type | Typical Resulting Motif | Reference |

| O—H···N | Strong | Links molecules into defined units | nih.gov |

| N—H···O | Strong | Forms ring and chain patterns | nih.gov |

| C—H···O | Weak | Contributes to overall crystal packing | nih.goviucr.org |

| C—H···π | Weak | Stabilizes packing via dispersion forces | nih.goviucr.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. For this compound, IR spectroscopy can quickly confirm the presence of the key carbamate (B1207046) and alkyl moieties.

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) group of the tert-butoxycarbonyl (Boc) protector, which typically appears in the region of 1700-1680 cm⁻¹. acs.org Other key absorptions include C-H stretching from the tert-butyl and piperazine ring methylene (B1212753) groups, and C-N and C-O stretching vibrations. The NIST Chemistry WebBook provides a gas-phase IR spectrum for the related compound N-tert-Butoxycarbonyl piperazine, which shows a very strong band centered around 1700 cm⁻¹ for the C=O stretch and strong C-H stretching bands just below 3000 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Carbamate) | Stretch | ~1698 | Strong | acs.org |

| C-H (Alkyl) | Stretch | 2980-2850 | Medium-Strong | nist.gov |

| C-O (Ester) | Stretch | ~1122 | Strong | acs.org |

| C-N (Amine) | Stretch | 1250-1020 | Medium | nist.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for the separation, purification, and analytical assessment of organic compounds. For this compound, both column chromatography and gas chromatography are routinely employed.

Column chromatography is the primary method for purifying this compound from reaction mixtures on a preparative scale. thieme-connect.de The technique separates compounds based on their differential adsorption to a stationary phase. In a typical procedure, the crude product is loaded onto a column packed with silica (B1680970) gel, which serves as the polar stationary phase. beilstein-journals.orgwhiterose.ac.uknih.gov

A solvent system, or eluent, of relatively low polarity is then passed through the column. Common eluents for N-Boc protected piperazines are mixtures of petroleum ether and ethyl acetate (B1210297) or hexanes and diethyl ether. beilstein-journals.orgwhiterose.ac.uk The components of the crude mixture travel down the column at different rates depending on their polarity, allowing for the isolation of the pure compound. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC). nih.gov

Table 4: Typical Conditions for Column Chromatography Purification

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | acs.orgbeilstein-journals.orgwhiterose.ac.uk |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate or Petrol Ether/Diethyl Ether | acs.orgwhiterose.ac.uk |

| Application | Purification of crude product after synthesis | nih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds. beilstein-journals.org For this compound, GC can be used to detect and quantify impurities. The analysis is typically performed on a system equipped with a capillary column, such as an Agilent HP-1 or similar, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. beilstein-journals.org

An important consideration when analyzing N-Boc protected amines by GC is the potential for thermal decomposition in the heated injector port. nih.gov The Boc group can be thermally labile, and high temperatures can cause it to cleave, leading to the erroneous detection of the deprotected piperazine as an impurity. nih.gov Therefore, method development often involves optimizing the injector temperature to ensure the integrity of the analyte during analysis.

Table 5: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Description | Reference |

| Column | Agilent HP-1 (or similar non-polar column) | beilstein-journals.org |

| Carrier Gas | Helium | beilstein-journals.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | beilstein-journals.org |

| Inlet Temperature | Optimized to prevent thermal decomposition | nih.gov |

| Application | Purity assessment, impurity profiling | beilstein-journals.orgnih.gov |

High-Performance Liquid Chromatography (HPLC)

The presence of the two tert-butoxycarbonyl (Boc) groups on the piperazine ring provides a chromophore that allows for ultraviolet (UV) detection, a common detection method in HPLC. This is an advantage over unsubstituted piperazine, which lacks a strong chromophore and often requires derivatization prior to HPLC-UV analysis.

General HPLC Parameters for Related Compounds:

In the analysis of Boc-protected piperazine derivatives and other related structures, both normal-phase and reverse-phase HPLC are utilized. The choice between these depends on the specific separation required.

For reverse-phase HPLC, a non-polar stationary phase, such as a C18 column, is typically used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is common. For instance, a mobile phase starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent (acetonitrile) is a standard approach. The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase is also a common practice to improve peak shape and resolution.

In a study involving the synthesis of a kinase inhibitor, HPLC analysis of related Boc-protected piperazine intermediates was performed using a Grace econosphere C18 column with a mobile phase of 1:1 acetonitrile (B52724):H2O containing 0.1% formic acid. rsc.org While this provides a general framework, the specific retention time for this compound under these exact conditions is not reported.

Chiral HPLC:

Given that this compound is a chiral molecule, chiral HPLC is a critical technique for the separation of its enantiomers. This is particularly important in pharmaceutical research, where the different enantiomers of a compound can have distinct biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic mixtures of chiral compounds.

While specific chiral HPLC methods for this compound are not detailed in the available literature, methods for other racemic piperidine (B6355638) and piperazine derivatives have been reported. For example, the resolution of racemic piperidine-2,6-dione analogues has been achieved on Chiralpak IA and Chiralpak IB columns. researchgate.net Such methods often employ a non-polar mobile phase, such as a mixture of hexane and an alcohol like 2-propanol or ethanol. The specific conditions, including the exact ratio of the solvents and the flow rate, would need to be optimized to achieve baseline separation of the enantiomers of this compound.

Data Tables:

Without specific experimental data from research literature focusing on this compound, it is not possible to generate a data table of its specific HPLC parameters (e.g., retention time, column details, mobile phase composition). However, a generalized table of conditions often used for related Boc-protected amines is presented below to illustrate typical starting points for method development.

| Parameter | Typical Conditions for Reverse-Phase HPLC of Boc-Protected Amines |

| Stationary Phase (Column) | C18 (Octadecylsilyl silica gel), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and Water, often with an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Elution Mode | Gradient elution (e.g., starting with 10-20% acetonitrile and increasing to 90-100% over the run) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry, typically at a wavelength between 200 and 220 nm for the carbamate chromophore |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) |

Vi. Computational and Theoretical Studies

Conformational Analysis of Piperazine-1,2-dicarboxylates

The conformational landscape of piperazine-1,2-dicarboxylates is dominated by the interplay of steric and electronic effects, with the chair conformation being a central point of investigation.

The piperazine (B1678402) ring, a common motif in pharmacologically active compounds, typically adopts a chair conformation, which is considered its most thermodynamically stable arrangement. nih.gov This preference is also observed in more complex systems, such as large piperazine-containing azamacrocyclic ligands, where the chair form of the piperazine unit is consistently found. nih.gov However, the presence of bulky substituents, such as the di-tert-butyl groups in di-tert-butyl piperazine-1,2-dicarboxylate, can introduce significant steric strain, potentially leading to deviations from an ideal chair geometry.

Studies on analogous systems, like cis-1,2-di-tert-butylcyclohexane, suggest that a chair conformation is still plausible, albeit with hindered rotation of the bulky tert-butyl groups. researchgate.netsci-hub.se In such crowded structures, the molecule may adopt a conformation that represents a compromise, minimizing the most severe steric clashes.

It is noteworthy that in certain molecular contexts, such as within the confined environment of a metal complex, the piperazine ring can be forced into a boat conformation. nih.gov However, in its free state, the chair conformation remains the favored ground-state geometry for piperazine and its simple derivatives.

The nature and orientation of substituents on the piperazine ring play a pivotal role in dictating its conformational equilibrium. For 1-acyl and 1-aryl 2-substituted piperazines, computational studies have revealed a general preference for the axial conformation of the substituent at the 2-position. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding. nih.gov

The introduction of bulky tert-butyl groups at the nitrogen atoms, as in this compound, significantly impacts the ring's flexibility and the orientation of the substituents. The steric demand of the tert-butyl groups can influence the puckering of the ring and the rotational barriers around the N-C(O) bonds. In the case of cis-disubstituted cyclohexanes with bulky groups, a twist-boat conformation might become more favorable to alleviate steric strain between the substituents. upenn.edu While piperazine has different bond lengths and angles compared to cyclohexane, the principle of avoiding severe 1,3-diaxial interactions holds true.

| Compound System | Dominant Conformation | Key Influencing Factors |

| Simple Piperazines | Chair | Thermodynamic stability |

| 1-Acyl/Aryl 2-Substituted Piperazines | Axial (substituent) | Steric and electronic effects, potential for intramolecular hydrogen bonding |

| cis-1,2-di-tert-butylcyclohexane (analogue) | Chair (with hindered rotation) or Twist-boat | Severe steric strain from bulky substituents |

| Piperazine in Metal Complexes | Boat | Coordination to a metal center |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules like this compound over time. These simulations can provide insights into the flexibility of the piperazine ring, the rotational dynamics of the tert-butoxycarbonyl (Boc) groups, and the potential for intermolecular interactions.

While specific MD simulation studies on this compound are not extensively reported in the reviewed literature, simulations on related systems, such as diketopiperazine dimerases, have been employed to understand conformational flexibility and its role in determining reaction selectivity. nih.govnsf.gov Such studies highlight the potential of MD simulations to elucidate how the dynamic sampling of different conformations can influence the chemical properties of piperazine-containing molecules. For instance, MD simulations could reveal the energetic barriers associated with ring inversion and the preferred conformational states in different solvent environments.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound.

DFT calculations can provide detailed information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

Studies on related piperazine derivatives have utilized DFT to understand their electronic properties. researchgate.net For this compound, the nitrogen lone pairs and the carbonyl oxygen atoms of the Boc groups are expected to be the primary sites for electrophilic attack and protonation, a feature that can be quantified through calculations of electrostatic potential maps. The bulky tert-butyl groups, while primarily exerting a steric influence, can also subtly affect the electronic properties through inductive effects.

A critical application of quantum chemical calculations is the modeling of reaction pathways and the characterization of transition states. By locating the transition state structure for a given reaction involving this compound, chemists can calculate the activation energy, providing a theoretical prediction of the reaction rate.

This type of analysis is crucial for understanding the mechanisms of reactions where this compound is a substrate, such as in acylation, alkylation, or deprotection steps. For example, in the deprotection of the Boc groups, transition state analysis can elucidate the step-by-step mechanism under acidic or thermal conditions, revealing the key bond-breaking and bond-forming events. While specific transition state analyses for reactions of this compound were not detailed in the provided search results, the methodology is a standard and powerful approach in computational organic chemistry for predicting reaction outcomes and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that complement experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as to anticipate its fragmentation patterns in Mass Spectrometry (MS). scirp.orgnih.govnih.gov These predictions are instrumental in the structural elucidation and characterization of the molecule. researchgate.net

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl groups and the piperazine ring. Due to the asymmetry of the 1,2-disubstituted piperazine ring, the protons on the ring are chemically non-equivalent and are expected to show complex splitting patterns. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate groups and the conformational dynamics of the piperazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (C(CH₃)₃) | 1.4 - 1.6 | Singlet |

| Piperazine ring protons | 2.8 - 4.2 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and the specific computational method used.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the dicarboxylate groups are expected to appear significantly downfield. The quaternary carbons of the tert-butyl groups and the carbons of the piperazine ring will have characteristic chemical shifts. DFT calculations are a common method for accurately predicting these shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 154 - 156 |

| Quaternary tert-butyl (C(CH₃)₃) | 80 - 82 |

| Piperazine ring (CH₂) | 40 - 50 |

| Methyl (CH₃) | 28 - 30 |

Note: These are predicted values and may vary depending on the solvent and the specific computational method used.

Predicted Infrared (IR) Spectroscopy

The theoretical IR spectrum, obtainable through DFT calculations, helps in identifying the vibrational modes of the molecule. nih.govresearchgate.net For this compound, the most prominent absorption bands are anticipated to be the C=O stretching vibrations of the two carboxylate groups. The C-N and C-O stretching vibrations, as well as the bending vibrations of the alkyl groups, will also contribute to the characteristic IR spectrum.

Table 3: Predicted Main Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretching | 1680 - 1740 |

| C-N Stretching | 1220 - 1350 |

| C-O Stretching | 1100 - 1200 |

| C-H Stretching (Alkyl) | 2850 - 3000 |

Note: These are predicted values and are typically scaled to match experimental data.

Predicted Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry can be predicted by analyzing the stability of the potential fragment ions. For this compound, under electron ionization (EI), a common fragmentation pathway involves the loss of a tert-butyl group or a tert-butoxycarbonyl group. xml-journal.net The piperazine ring can also undergo characteristic cleavages. researchgate.net

Key predicted fragmentation pathways include:

Loss of a tert-butyl group (-57 Da): A primary fragmentation event leading to a significant peak.

Loss of isobutylene (B52900) (-56 Da): From the tert-butoxycarbonyl group.

Loss of the entire tert-butoxycarbonyl group (-101 Da): Resulting from the cleavage of the N-C(O) bond.

Cleavage of the piperazine ring: Leading to various smaller fragment ions.

These predicted spectroscopic data serve as a valuable guide for the experimental analysis and confirmation of the structure of this compound.

Vii. Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

While the standard synthesis of Boc-protected piperazines using di-tert-butyl dicarbonate (B1257347) (Boc₂O) is well-established, current research focuses on improving efficiency, sustainability, and cost-effectiveness. vulcanchem.comchemicalbook.com Traditional methods often suffer from the formation of di-protected by-products, leading to low yields and difficult purification, which increases costs and waste. chemicalbook.com

Novel approaches aim to circumvent these issues. One innovative strategy starts from diethylamine, proceeding through chlorination, Boc protection, and a final aminolysis cyclization to yield N-Boc piperazine (B1678402) with high purity and yields reported to exceed 93.5%. chemicalbook.comgoogle.com This method utilizes readily available materials and operates under mild conditions, making it suitable for industrial-scale production. google.com Other sustainable methods being explored include the use of iodine as a catalyst for solvent-free N-Boc protection and the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mediating agent for monoacylation. sigmaaldrich.comrsc.org Additionally, one-pot procedures starting from protonated piperazine are being developed to avoid the multi-step process of protection and deprotection, thereby streamlining the synthesis of piperazine derivatives. nih.gov

Table 1: Comparison of Synthetic Routes for N-Boc Piperazine

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Citations |

| Traditional | Anhydrous Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | Well-established | Low selectivity, by-product formation, high cost | chemicalbook.com |

| Innovative | Diethylamine | Thionyl chloride, Boc₂O, Ammonia (B1221849) | High yield (>93.5%), high purity, low cost | Multi-step process | chemicalbook.comgoogle.com |

| CDI-Mediated | Piperazine | t-Butanol, 1,1'-Carbonyldiimidazole (CDI) | Selective mono-acylation | Two-step procedure | rsc.org |

| One-Pot | Piperazine Hydrochloride | Supported metal catalysts | Simplified procedure, no protection group needed | Requires specific catalysts | nih.gov |

Exploration of New Chemical Transformations and Reactivity

The reactivity of the N-Boc protected piperazine ring is a fertile ground for discovering new chemical transformations. A significant area of research is the direct C–H functionalization of the piperazine core, which allows for the introduction of substituents without pre-functionalization. Methods involving direct lithiation using reagents like s-BuLi in combination with chiral ligands such as (-)-sparteine (B7772259) have enabled the asymmetric synthesis of α-substituted piperazines. mdpi.comacs.org

Organic photoredox catalysis has also emerged as a powerful tool for the C–H alkylation of carbamate-protected piperazines, proceeding via α-carbamyl radicals that can couple with various partners. mdpi.comnsf.gov This method is compatible with N,N-bis-Boc-piperazine, allowing for chemoselective mono-alkylation. mdpi.com Furthermore, the N-Boc piperazine moiety actively participates in aza-Michael additions, a key step in the formation of more complex molecular architectures. muni.cznih.govnih.gov These conjugate addition reactions are fundamental for building β-amino carbonyl compounds, which are significant pharmacophores. muni.cz Research has shown that controlling the reaction conditions can favor either mono- or di-substituted products. muni.cz

Advanced Applications in Complex Molecule Synthesis

The di-tert-butyl piperazine-1,2-dicarboxylate scaffold and its derivatives are crucial building blocks in the synthesis of complex, biologically active molecules. Their rigid conformation and the ability for stereocontrolled functionalization make them invaluable in drug discovery. For instance, orthogonally protected chiral piperazines are key intermediates in the formal synthesis of the antidepressant drug Mirtazapine. rsc.org

Piperazine derivatives are integral to numerous kinase inhibitors used in oncology. mdpi.com The synthesis of these drugs often involves coupling a protected piperazine unit with various heterocyclic systems, for example, via Buchwald-Hartwig amination or SNAr reactions. nih.gov A notable example is the synthesis of an intermediate for the HIV protease inhibitor Indinavir, which was showcased using an asymmetric lithiation-substitution methodology on an N-Boc piperazine. acs.org The piperazine motif is also found in selective factor Xa inhibitors and histone deacetylase (HDAC) inhibitors, highlighting its versatility in targeting different biological pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of organic synthesis increasingly involves the integration of continuous flow chemistry and automated platforms to enhance efficiency, safety, and scalability. The synthesis of piperazine derivatives is well-suited for this transition. Flow chemistry minimizes safety concerns associated with handling hazardous reagents and allows for precise control over reaction parameters like temperature and time. mdpi.comrsc.org

Specific flow reactors, such as the ThalesNano H-Cube Pro®, have been used for the hydrogenation steps in piperazine synthesis, employing catalyst cartridges like 10% Pd/C. rsc.org Automated systems, like the Syrris FRX-100, can be used for the controlled addition of reagents, such as introducing a Boc-anhydride solution during the protection step. rsc.org The combination of flow processing with microwave reactors further accelerates reactions. nih.gov This integration facilitates not only the synthesis of the basic piperazine core but also its subsequent functionalization, making the production of complex derivatives more streamlined and scalable. nih.govmdpi.com

Table 2: Flow Chemistry Parameters for Piperazine Derivative Synthesis

| Reaction Step | Platform/Reactor | Catalyst | Conditions | Purpose | Citations |

| Hydrogenation | ThalesNano H-Cube Pro® | 10% Pd-C CatCart® | 50 °C, 50 bar H₂ | Reduction of nitro group | rsc.org |

| Boc-Protection | Syrris FRX-100 | None | 0.2 mL/min flow rate | Controlled addition of Boc-anhydride | rsc.org |

| General Synthesis | Custom Flow Reactor | Supported Metal Catalysts | Elevated Temperature | One-pot synthesis of monosubstituted piperazines | nih.gov |

Theoretical Contributions to Understanding Piperazine Chemistry

Computational studies provide deep insights into the structure, stability, and reactivity of piperazine derivatives, guiding synthetic efforts and the design of new molecules. Density Functional Theory (DFT) studies have been employed to analyze the electronic effects of the Boc protecting group on the piperazine ring. These calculations reveal that the electron-withdrawing nature of the Boc group can stabilize the ring and influence the acidity of nearby functional groups, such as reducing the pKa of a carboxylic acid at the 2-position.

Design of Chiral Analogs with Defined Stereochemistry

The synthesis of enantiomerically pure piperazine analogs is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several advanced strategies have been developed to achieve this. One powerful method is the asymmetric lithiation of an N-Boc piperazine using s-BuLi and a chiral ligand like (+)-sparteine surrogate, followed by trapping with an electrophile to create a new stereocenter. mdpi.com

Another key strategy involves the aza-Michael reaction, where a chiral 1,2-diamine undergoes cyclization to form the piperazine ring. rsc.org This approach allows for the construction of orthogonally protected, enantiomerically pure 2-substituted piperazines on a multigram scale. rsc.org Furthermore, chiral piperazines can be synthesized from readily available precursors from the chiral pool, such as α-amino acids. rsc.org These methods provide access to a diverse range of chiral piperazine scaffolds that are essential for developing stereospecific drugs and catalysts. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.